(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol
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Description
(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Suzuki–Miyaura Coupling
Specific Scientific Field
Organic Chemistry
Summary of the Application
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
Methods of Application or Experimental Procedures
The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Results or Outcomes
The SM coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels
Specific Scientific Field
Materials Chemistry
Summary of the Application
Pinacol esters of boronic acids have been used to tune the viscoelastic properties of glucose-responsive polymer hydrogels. These hydrogels can release insulin under high-glucose conditions .
Methods of Application or Experimental Procedures
The hydrogels are fabricated by crosslinking a biocompatible polymer, poly (vinyl alcohol), with pinacol esters of bisboronic acids via transesterification reactions .
Results or Outcomes
The hydrogel derived from the bis [(pinacolato)boryl]methane crosslinker exhibits superior insulin release properties due to the softness of the hydrogel matrix .
Preparation of Sulfinamide Derivatives
Summary of the Application
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives .
Methods of Application or Experimental Procedures
This involves reacting phenylboronic acid pinacol ester with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Results or Outcomes
The outcome is the formation of sulfinamide derivatives .
Biomedical Applications
Specific Scientific Field
Biomedical Science
Summary of the Application
Phenylboronic acid-functionalized compounds have been explored for their biomedical applications .
Methods of Application or Experimental Procedures
These compounds can function as glucose-sensitive polymers .
Results or Outcomes
These glucose-sensitive polymers enable self-regulated insulin release in the treatment of diabetes, besides functioning as a diagnostic agent .
Protective Groups in Carbohydrate Chemistry
Specific Scientific Field
Carbohydrate Chemistry
Summary of the Application
Phenylboronic acid pinacol ester has been used as a protective group in carbohydrate chemistry .
Methods of Application or Experimental Procedures
This involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .
Results or Outcomes
The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
properties
IUPAC Name |
(3S)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUJLXMCLUPCB-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC[C@@H](C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol |
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